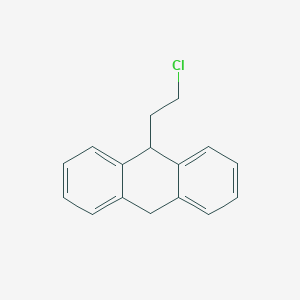![molecular formula C21H28OSi B14495450 Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane CAS No. 64960-61-8](/img/structure/B14495450.png)
Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane is an organosilicon compound with the molecular formula C21H28OSi This compound is characterized by the presence of a trimethylsilyl group attached to an oxygen atom, which is further connected to a complex hydrocarbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane typically involves the reaction of a suitable alcohol with trimethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
R-OH+Me3SiCl→R-O-SiMe3+HCl
where R represents the hydrocarbon chain (2-methyl-2,4-diphenylpent-4-en-1-yl).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Silanols (R-OH) or siloxanes (R-O-Si-R’).
Reduction: Silanes with different alkyl or aryl groups.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Aplicaciones Científicas De Investigación
Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its role in drug delivery systems due to its ability to modify the solubility and bioavailability of pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism by which Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, enhance the solubility of compounds, and protect functional groups during chemical reactions. The pathways involved include nucleophilic substitution and coordination with metal catalysts.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl chloride (Me3SiCl)
- Trimethylsilyl ether (Me3Si-O-R)
- Trimethylsilyl acetylene (Me3Si-C≡CH)
Uniqueness
Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane is unique due to its complex hydrocarbon chain, which imparts distinct chemical and physical properties. Compared to simpler trimethylsilyl compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
64960-61-8 |
|---|---|
Fórmula molecular |
C21H28OSi |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
trimethyl-(2-methyl-2,4-diphenylpent-4-enoxy)silane |
InChI |
InChI=1S/C21H28OSi/c1-18(19-12-8-6-9-13-19)16-21(2,17-22-23(3,4)5)20-14-10-7-11-15-20/h6-15H,1,16-17H2,2-5H3 |
Clave InChI |
VHVDLBJSDXHQJL-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=C)C1=CC=CC=C1)(CO[Si](C)(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
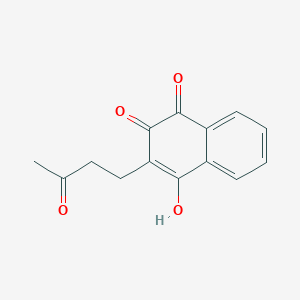
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
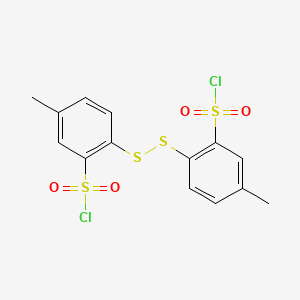
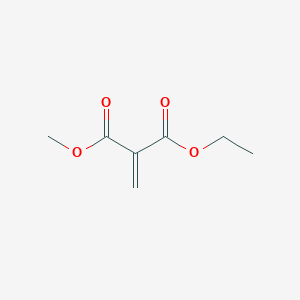
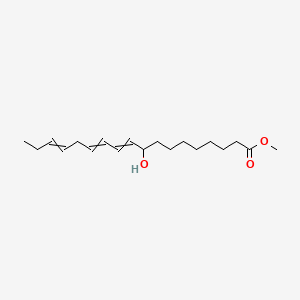
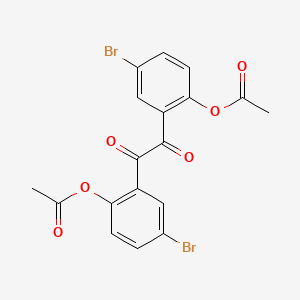
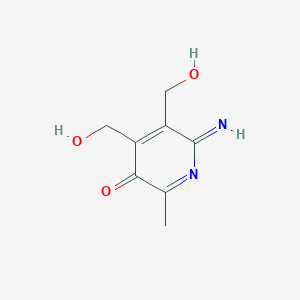
![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)



